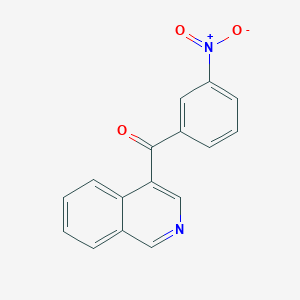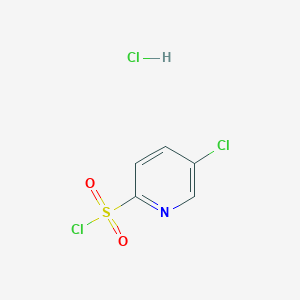
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine
Descripción general
Descripción
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine is a chemical compound with the molecular formula C13H23N3O and a molecular weight of 237.34 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a piperazine ring, and a piperidine-2-carbonyl group also attached to the piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine typically involves multiple steps, starting with the formation of the cyclopropyl group and the piperazine ring. One common synthetic route involves the reaction of cyclopropylamine with piperidine-2-carboxylic acid chloride under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo-compounds, while reduction reactions may yield amines or alcohols.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine has various applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring but may have different substituents or functional groups.
Cyclopropylamines: These compounds contain the cyclopropyl group but may have different core structures.
The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the piperidine-2-carbonyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-3-1-2-6-14-12)16-9-7-15(8-10-16)11-4-5-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPFZFJHGTMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCN(CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)

![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)









